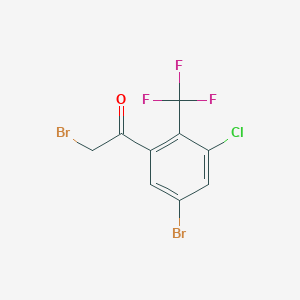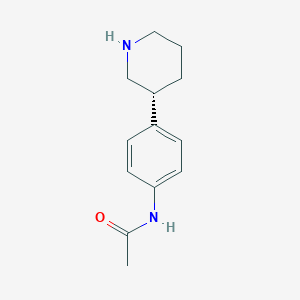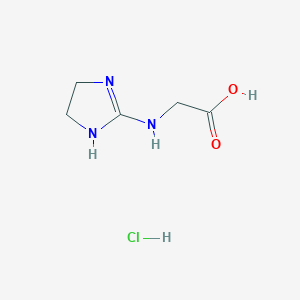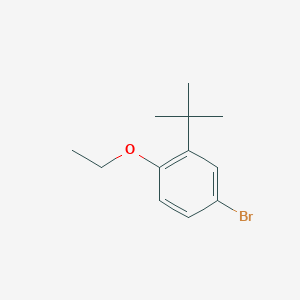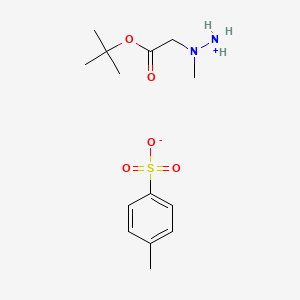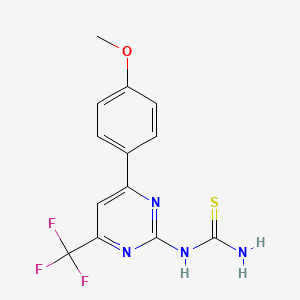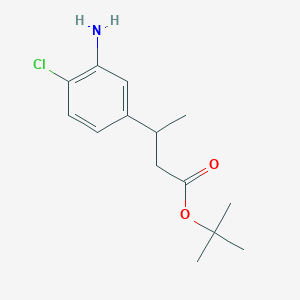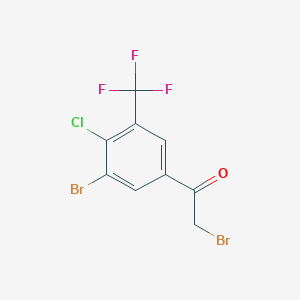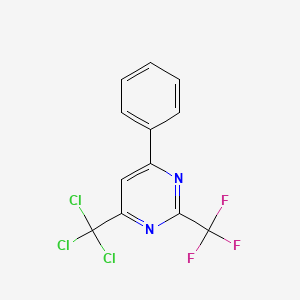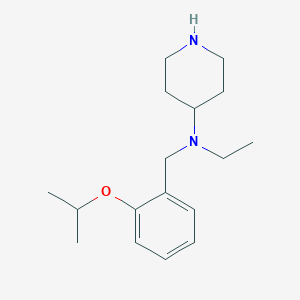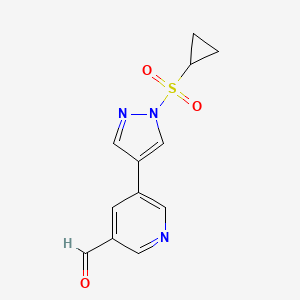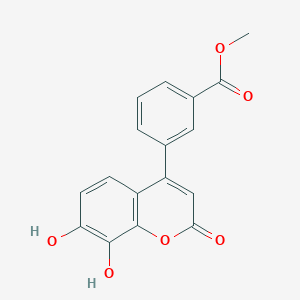
3-(7,8-Dihydroxy-2-oxo-2H-chromen-4-yl)-benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7,8-Dihydroxy-2-oxo-2H-chromen-4-yl)-benzoic acid methyl ester is a complex organic compound that belongs to the class of chromen-4-yl derivatives. This compound is characterized by its unique structure, which includes a chromen-4-yl core with dihydroxy and oxo functional groups, as well as a benzoic acid methyl ester moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7,8-Dihydroxy-2-oxo-2H-chromen-4-yl)-benzoic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7,8-dihydroxy-4-chromenone with methyl 3-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(7,8-Dihydroxy-2-oxo-2H-chromen-4-yl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Amide or ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(7,8-Dihydroxy-2-oxo-2H-chromen-4-yl)-benzoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(7,8-Dihydroxy-2-oxo-2H-chromen-4-yl)-benzoic acid methyl ester involves its interaction with various molecular targets and pathways. The dihydroxy groups can scavenge free radicals, providing antioxidant effects. The compound may also inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparación Con Compuestos Similares
Similar Compounds
7,8-Dihydroxy-4-chromenone: Shares the chromen-4-yl core but lacks the benzoic acid methyl ester moiety.
Methyl 3-bromobenzoate: Contains the benzoic acid methyl ester moiety but lacks the chromen-4-yl core.
Uniqueness
3-(7,8-Dihydroxy-2-oxo-2H-chromen-4-yl)-benzoic acid methyl ester is unique due to the combination of the chromen-4-yl core with dihydroxy and oxo functional groups and the benzoic acid methyl ester moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C17H12O6 |
|---|---|
Peso molecular |
312.27 g/mol |
Nombre IUPAC |
methyl 3-(7,8-dihydroxy-2-oxochromen-4-yl)benzoate |
InChI |
InChI=1S/C17H12O6/c1-22-17(21)10-4-2-3-9(7-10)12-8-14(19)23-16-11(12)5-6-13(18)15(16)20/h2-8,18,20H,1H3 |
Clave InChI |
RQTGIIVZVYTWRA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=C1)C2=CC(=O)OC3=C2C=CC(=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


